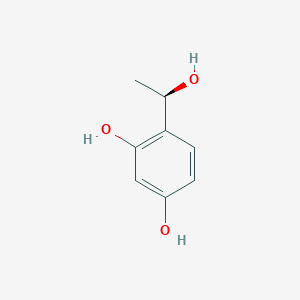

(r)-4-(1-Hydroxyethyl)benzene-1,3-diol

Beschreibung

(R)-4-(1-Hydroxyethyl)benzene-1,3-diol is a chiral phenolic compound featuring a benzene-1,3-diol core substituted with a (1-hydroxyethyl) group at the 4-position. The stereochemistry of the hydroxyethyl group (R-configuration) may influence its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile compared to its enantiomer or achiral analogues .

Eigenschaften

Molekularformel |

C8H10O3 |

|---|---|

Molekulargewicht |

154.16 g/mol |

IUPAC-Name |

4-[(1R)-1-hydroxyethyl]benzene-1,3-diol |

InChI |

InChI=1S/C8H10O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5,9-11H,1H3/t5-/m1/s1 |

InChI-Schlüssel |

DUNRSBLUMXLQPE-RXMQYKEDSA-N |

Isomerische SMILES |

C[C@H](C1=C(C=C(C=C1)O)O)O |

Kanonische SMILES |

CC(C1=C(C=C(C=C1)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Hydroxyethyl)benzene-1,3-diol typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,3-dihydroxybenzene.

Introduction of Hydroxyethyl Group: The hydroxyethyl group can be introduced through a Friedel-Crafts alkylation reaction using ethylene oxide in the presence of a Lewis acid catalyst like aluminum chloride.

Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods

In an industrial setting, the production of ®-4-(1-Hydroxyethyl)benzene-1,3-diol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

®-4-(1-Hydroxyethyl)benzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding diol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Quinones.

Reduction: Corresponding diols.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-4-(1-Hydroxyethyl)benzene-1,3-diol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups. It may also be used in the synthesis of biologically active molecules.

Medicine

In medicine, ®-4-(1-Hydroxyethyl)benzene-1,3-diol is investigated for its potential therapeutic effects. It may be used in the development of drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound is utilized in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various applications.

Wirkmechanismus

The mechanism of action of ®-4-(1-Hydroxyethyl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The hydroxyethyl group may also play a role in modulating the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues of Benzene-1,3-Diol Derivatives

Key Observations:

- Antifungal Activity : Thiadiazole-substituted derivatives (e.g., C1) exhibit broad-spectrum antifungal activity, attributed to their ability to disrupt fungal membrane integrity .

- Enzyme Inhibition : Phenylethyl-substituted analogues (e.g., 1i) show promise as BChE inhibitors, with hydrophobic interactions enhancing binding affinity .

- Antimicrobial Potency : Azo derivatives (e.g., 4i) demonstrate exceptional antibacterial activity against Gram-positive pathogens, likely due to their planar structure facilitating DNA intercalation .

Physicochemical Properties

Table 2: Melting Points and Solubility Trends

Key Observations:

- Melting Points : Electron-donating substituents (e.g., methyl in 7b) reduce melting points, while electron-withdrawing groups (e.g., fluorine in 7d) increase thermal stability .

- Solubility : Thioether-linked compounds (7a–7d) show varying solubility based on substituent polarity, critical for formulation design .

Key Observations:

- Azo Compounds : High yields and scalability make them ideal for large-scale antibiotic production .

- Heterocycloalkyl Analogues: One-pot synthesis (e.g., 4-(tetrahydro-thiopyran-4-yl)benzene-1,3-diol) offers economic advantages for industrial applications .

Functional Group Impact on Bioactivity

- Hydroxyethyl Group (Target Compound): The (R)-hydroxyethyl group may enhance hydrogen bonding with enzymes or receptors compared to non-hydroxylated analogues (e.g., 4-(1-phenylethyl)benzene-1,3-diol) .

- Thiadiazole vs. Azo Groups : Thiadiazole derivatives exhibit stronger antifungal activity, while azo compounds are more potent antibacterials, highlighting substituent-driven selectivity .

Q & A

Q. What are the established synthetic routes for (R)-4-(1-Hydroxyethyl)benzene-1,3-diol, and how can inefficiencies in protection/deprotection steps be mitigated?

- Methodological Answer : The compound can be synthesized via a multi-step process involving resorcinol derivatives and hydrogenation. For example, analogous 4-(heterocycloalkyl)-benzene-1,3-diols are synthesized using resorcinol, sodium hydroxide, and ketones (e.g., tetrahydro-pyranon-4-one) under controlled pH and temperature (17–25°C). Hydrogenation with palladium catalysts in methanol yields the final product .

- Optimization Strategy :

Avoid benzyl-group protection/deprotection by using direct coupling of unprotected phenols with ketones. Monitor reaction progress via TLC (eluent: heptane/AcOEt) and adjust stoichiometry to reduce intermediate mass .

Q. Which analytical techniques are critical for characterizing (R)-4-(1-Hydroxyethyl)benzene-1,3-diol and verifying enantiomeric purity?

- Methodological Answer :

- Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and mobile phase (methanol/buffer, pH 4.6) .

- Spectroscopy : Confirm structure via -NMR (phenolic OH signals at δ 8–9 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation.

- Polarimetry : Measure specific optical rotation to confirm the (R)-configuration .

Q. What safety protocols are recommended for handling (R)-4-(1-Hydroxyethyl)benzene-1,3-diol in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods for reactions involving volatile solvents (e.g., methanol).

- PPE : Wear nitrile gloves, safety glasses, and lab coats. Inspect gloves for integrity before use .

- Waste Management : Quench palladium catalysts with 10% HCl before disposal to avoid exothermic reactions .

Advanced Research Questions

Q. How can enantioselective synthesis of (R)-4-(1-Hydroxyethyl)benzene-1,3-diol be achieved, and what catalysts improve stereochemical outcomes?

- Methodological Answer :

- Catalyst Selection : Use chiral palladium complexes (e.g., Pd-BINAP) for asymmetric hydrogenation of precursor ketones.

- Reaction Conditions : Optimize hydrogen pressure (1–3 atm) and temperature (20–30°C) to enhance enantiomeric excess (ee). Monitor ee via chiral HPLC .

- Case Study : A similar compound, 4-(benzyloxy)-3-hydroxybenzaldehyde, achieved 30% yield via NaHCO3-mediated benzylation at 80°C, suggesting analogous conditions could be adapted .

Q. What strategies resolve contradictions in reported biological activity data for (R)-4-(1-Hydroxyethyl)benzene-1,3-diol derivatives?

- Methodological Answer :

- Data Normalization : Compare bioactivity results using standardized assays (e.g., MIC for antimicrobial studies) and control compounds.

- Structure-Activity Relationship (SAR) : Vary substituents (e.g., hydroxyl groups, alkyl chains) and correlate with activity trends. For example, bulky substituents may reduce membrane permeability .

- Reproducibility Checks : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

Q. How can computational modeling predict the reactivity of (R)-4-(1-Hydroxyethyl)benzene-1,3-diol in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for hydroxyl-group reactions.

- Solvent Effects : Simulate solvation in methanol/water mixtures using COSMO-RS to predict reaction rates .

- Case Study : Analogous studies on 4-alkoxybenzaldehydes used TLC and -NMR to validate computational predictions of etherification efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.